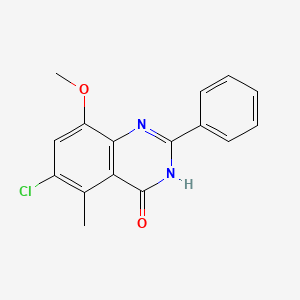
6-chloro-8-methoxy-5-methyl-2-phenyl-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones are then treated with ammonia solution to yield the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylase 6 (HDAC6), which plays a role in cancer cell proliferation. By inhibiting HDAC6, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with similar structural features but lacking specific substituents.
2-Phenylquinazolin-4(3H)-one: Similar structure with a phenyl group at the 2-position.
6-Chloroquinazolin-4(3H)-one: Contains a chlorine atom at the 6-position.
Uniqueness
4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro, methoxy, and methyl groups, along with the phenyl ring, enhances its reactivity and potential therapeutic applications compared to other quinazolinone derivatives .
Propriétés
Numéro CAS |
16081-83-7 |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.742 |
Nom IUPAC |
6-chloro-8-methoxy-5-methyl-2-phenyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-11(17)8-12(21-2)14-13(9)16(20)19-15(18-14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,18,19,20) |
Clé InChI |
UQOOYEIKYKKYFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C2=C1C(=O)N=C(N2)C3=CC=CC=C3)OC)Cl |
Synonymes |
4(3H)-Quinazolinone, 6-chloro-8-methoxy-5-methyl-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















